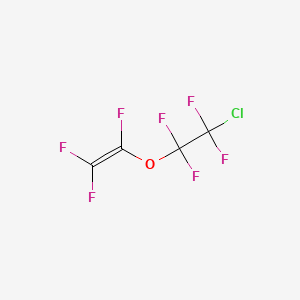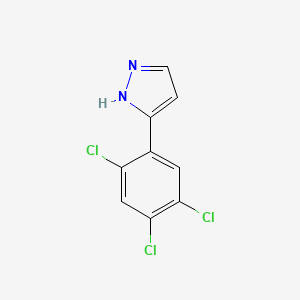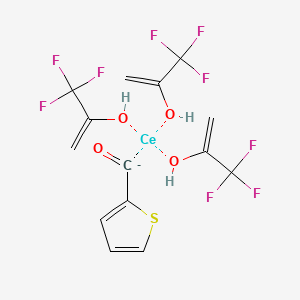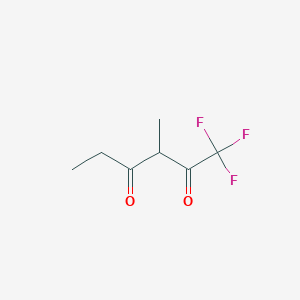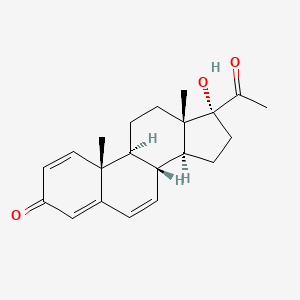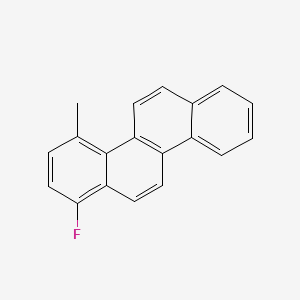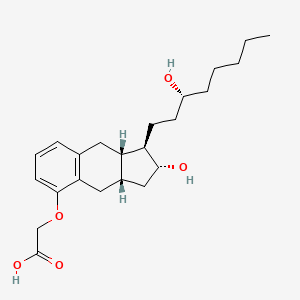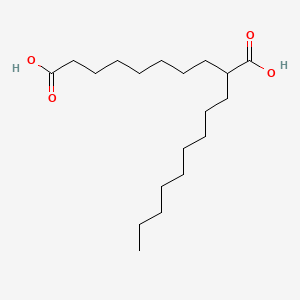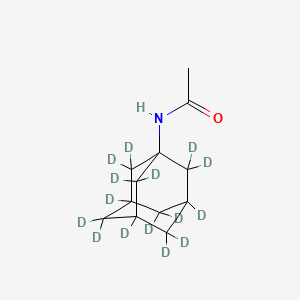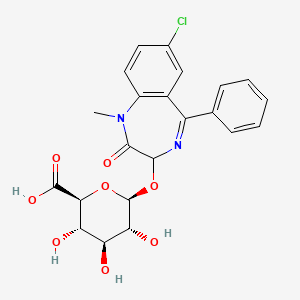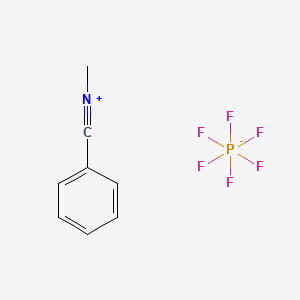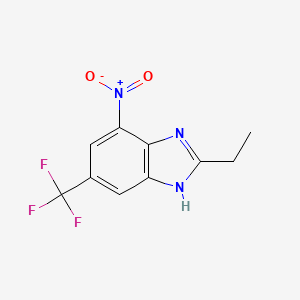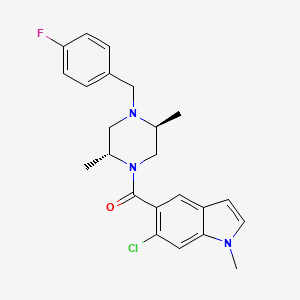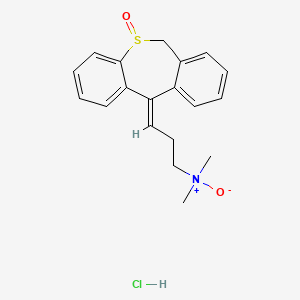
Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride) is a derivative of Dosulepin, a tricyclic antidepressant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride involves multiple steps, starting from Dosulepin. The key steps include:
Oxidation of Dosulepin: Dosulepin is first oxidized to form Dosulepin Sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
N-Oxidation: The sulfoxide derivative is then subjected to further oxidation to introduce the N-oxide group. Common reagents for this step include peracids or oxone.
Hydrochloride Formation: The final step involves the conversion of the N,S-dioxide compound to its hydrochloride salt form, typically by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Dosulepin Sulfoxide N-Oxide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Dosulepin Sulfoxide N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert the compound back to its parent forms, such as Dosulepin or Dosulepin Sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, oxone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Dosulepin, Dosulepin Sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dosulepin Sulfoxide N-Oxide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the context of antidepressant activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Dosulepin Sulfoxide N-Oxide Hydrochloride is not fully understood, but it is believed to involve interactions with neurotransmitter systems. The compound may inhibit the reuptake of biogenic amines, increasing the levels of neurotransmitters such as serotonin and norepinephrine at the synaptic cleft. This action is similar to that of Dosulepin, but the presence of sulfoxide and N-oxide groups may confer additional pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dosulepin: The parent compound, a tricyclic antidepressant.
Dosulepin Sulfoxide: An intermediate in the synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological effects.
Uniqueness
Dosulepin Sulfoxide N-Oxide Hydrochloride is unique due to the presence of both sulfoxide and N-oxide functional groups, which may enhance its chemical reactivity and biological activity compared to its parent compound and other similar tricyclic antidepressants.
Propriétés
Formule moléculaire |
C19H22ClNO2S |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-23(22)19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
Clé InChI |
YYVAYXFDGWXACZ-SJDTYFKWSA-N |
SMILES isomérique |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl |
SMILES canonique |
C[N+](C)(CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


